REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:19][CH3:20])[CH2:4][CH2:5][N:6]1[C:15]2[C:10](=[CH:11][C:12]([N+:16]([O-])=O)=[CH:13][CH:14]=2)[CH2:9][CH2:8][CH2:7]1)[CH3:2].[H][H]>[Pd].C(O)C>[CH2:19]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][N:6]1[C:15]2[C:10](=[CH:11][C:12]([NH2:16])=[CH:13][CH:14]=2)[CH2:9][CH2:8][CH2:7]1)[CH3:20]
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Name
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N,N-diethyl-2-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanamine
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Quantity
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0.85 g
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Type
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reactant
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Smiles
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C(C)N(CCN1CCCC2=CC(=CC=C12)[N+](=O)[O-])CC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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[Pd]
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Name
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|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through a pad of celite
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Type
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WASH
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Details
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The celite pad was rinsed with 20 mL of methanol
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Name
|
|
Type
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product
|
Smiles
|
C(C)N(CCN1CCCC2=CC(=CC=C12)N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 685 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |